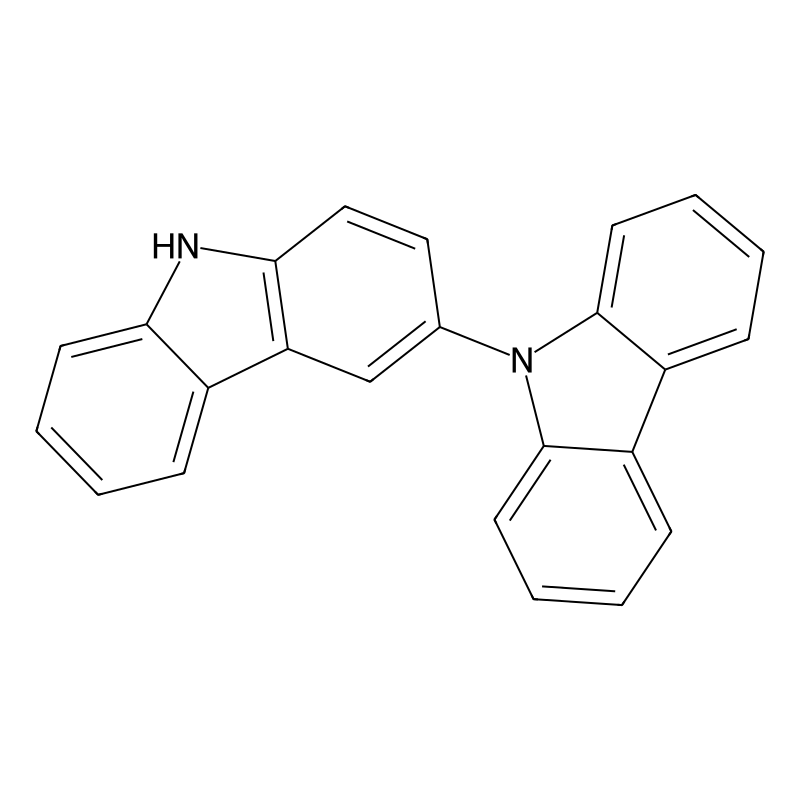

9H-3,9'-Bicarbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

H-3,9'-Bicarbazole has been investigated as a potential host material in organic light-emitting diodes (OLEDs) due to its favorable properties such as good thermal stability, high triplet energy, and hole transporting capabilities. Studies have shown that 9H-3,9'-Bicarbazole-based OLEDs exhibit good device performance, including high efficiency, long lifetime, and good color purity.

Hole Transport Materials (HTMs)

Due to its efficient hole transporting properties, 9H-3,9'-Bicarbazole has also been explored as a hole transport material (HTM) in organic solar cells and perovskite solar cells. Research suggests that incorporating 9H-3,9'-Bicarbazole into the HTM layer can improve the device performance by facilitating efficient hole extraction and transport.

Sensors

The unique properties of 9H-3,9'-Bicarbazole, such as its fluorescence and conductivity, have led to its exploration in the development of various sensors. For example, research has shown that 9H-3,9'-Bicarbazole-based sensors can be used for the detection of nitroaromatic explosives, humidity, and even biomolecules like DNA [].

9H-3,9'-Bicarbazole is an organic compound with the chemical formula CHN and a CAS number of 18628-07-4. It is characterized by its unique structure, which consists of two carbazole units linked by a single bond. This compound is notable for its planar structure and high stability, making it an important building block in organic synthesis and materials science. Its significant photophysical properties contribute to its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Oxidation: 9H-3,9'-Bicarbazole can be oxidized to form various derivatives, which may exhibit altered electronic properties and solubility characteristics.

- Ullmann Coupling: A common synthetic route involves the Ullmann coupling reaction, where two carbazole molecules are coupled in the presence of a copper catalyst to form 9H-3,9'-Bicarbazole.

- Functionalization: The compound can be functionalized at different positions to introduce substituents that modify its electronic properties or solubility, which is critical for tailoring materials for specific applications.

The synthesis of 9H-3,9'-Bicarbazole can be achieved through several methods:

- Ullmann Coupling Reaction: This method involves the coupling of two carbazole units using a copper catalyst under high temperatures.

- Cyclization Reactions: Various cyclization strategies can also be employed to synthesize derivatives of bicarbazole.

- Chemical Modifications: Post-synthetic modifications can introduce functional groups that enhance solubility or alter electronic properties.

9H-3,9'-Bicarbazole has several applications in different fields:

- Organic Electronics: It is widely used as a building block in the synthesis of materials for OLEDs due to its excellent charge transport properties.

- Photovoltaics: The compound's electronic properties make it suitable for use in organic photovoltaic cells.

- Fluorescent Materials: Its luminescent properties are exploited in the development of fluorescent materials for various applications .

Interaction studies involving 9H-3,9'-Bicarbazole primarily focus on its interactions with other organic compounds and materials. These studies are crucial for understanding how modifications to bicarbazole can affect its performance in electronic devices. Research indicates that the incorporation of bulky substituents can influence the packing and electronic properties of materials derived from 9H-3,9'-Bicarbazole, thereby enhancing their efficiency in applications such as OLEDs .

Several compounds share structural similarities with 9H-3,9'-Bicarbazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3H-Carbazole | Monocyclic | Basic unit; less complex than bicarbazole |

| 9H-Carbazole | Monocyclic | Common precursor; used in various synthetic routes |

| 1,8-Diaminonaphthalene | Polycyclic | Exhibits different reactivity due to naphthalene core |

| 2,7-Dibromofluorene | Halogenated Compound | Used in electronic applications; different halogen effects |

| 4,4'-Diaminodiphenylsulfone | Sulfonamide | Known for thermosetting resins; differs in functional groups |

The uniqueness of 9H-3,9'-Bicarbazole lies in its dual carbazole structure that allows for enhanced charge transport and stability compared to simpler derivatives. Its ability to form stable films makes it particularly valuable in optoelectronic applications.

Transition-Metal Catalyzed Cross-Coupling Strategies

Transition metal catalysis represents one of the most versatile approaches for constructing bicarbazole frameworks. Various transition metals, particularly palladium and iron, have been employed to facilitate the formation of C-C bonds between carbazole units.

Palladium-Catalyzed Methods

Palladium-catalyzed coupling reactions have emerged as powerful tools for synthesizing 9H-3,9'-bicarbazole derivatives. Points and Beaudry reported a regioselective approach using substituted carbazoles that allows complete control over the substitution pattern. Their method involves the reaction of 3-triflato-2-pyrones with alkynyl anilines, enabling the construction of carbazoles with precise control of regiochemistry, even with multiple substituents and sterically congested patterns.

In another significant advancement, palladium-catalyzed oxidative cyclization has been employed in conjunction with iron(III)-catalyzed oxidative coupling. A recent study demonstrated that iron(III)-catalyzed oxidative coupling of diarylamines to 2,2'-bis(arylamino)-1,1'-biaryls followed by palladium(II)-catalyzed oxidative cyclization provides a convergent route to 1,1'-bicarbazoles. This sequential approach allows for the preparation of structurally diverse bicarbazoles under mild conditions. Notably, different palladium(II) salts including acetate, pivalate, and hexafluoroacetylacetonate proved efficient, with the cyclization even proceeding under argon atmosphere.

Iron-Catalyzed Cross-Coupling

Iron catalysis represents a sustainable alternative to precious metal catalysts for the preparation of bicarbazole derivatives. FeCl₃-catalyzed oxidative cross-coupling between phenols and 2-aminonaphthalene derivatives has been developed as an effective strategy for preparing N,O-biaryl compounds. This approach offers high selectivity and efficiency in synthesizing compounds that are otherwise challenging to access.

Detailed mechanistic studies have elucidated a catalytic cycle involving a ternary complex that binds both coupling partners and the oxidant during the key oxidative coupling step. Kinetic investigations suggest that the iron catalyst forms a complex with the amine substrate, followed by sequential binding of peroxide and phenol prior to the coupling step. These insights provide valuable guidance for optimizing reaction conditions and expanding the substrate scope.

Oxidative Homo-Coupling Approaches for Bicarbazole Frameworks

Oxidative homo-coupling represents one of the most direct routes to symmetrical bicarbazole derivatives. Several methodologies have been developed, ranging from metal-catalyzed to metal-free approaches.

FeCl₃-Mediated Oxidative Coupling

FeCl₃ has emerged as a versatile reagent for oxidative coupling reactions to form bicarbazoles. The formation of 9H-3,9'-Bicarbazole can be achieved via oxidative coupling of carbazole using FeCl₃. This approach is particularly valuable due to the abundance and low cost of iron compared to precious metals.

A significant breakthrough in carbazole polymerization was reported for pentamethylcarbazole. The presence of methyl groups at the 1,4,5,8,9 positions creates a twisted structure due to steric hindrance, enabling the formation of poly(3,6-carbazole) through dehydrocoupling with FeCl₃. This non-coplanar structure allows the carbazole to be converted to high molecular weight polymers, which was previously challenging due to the stability of the 3,6-bicarbazylium cation-radicals in planar structures.

Metal-Free Oxidative Coupling

Metal-free approaches using organic oxidants have also been developed for carbazole coupling. Oxidative C–C coupling of carbazoles with various substituents has been demonstrated using recyclable organic oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil/H⁺. These methods provide access to bicarbazole regioisomers under environmentally friendly conditions.

The regioselectivity in these oxidative couplings is influenced by both steric and electronic factors of the carbazole substituents, allowing for strategic preparation of specific bicarbazole isomers. Mechanistic studies using UV-vis-NIR absorption and EPR spectroscopy have revealed the involvement of carbazole radical cations in these transformations.

Mechanism of FeCl₃-Catalyzed Oxidative Coupling

The mechanism of FeCl₃-catalyzed oxidative coupling has been extensively studied. The general mechanistic pathway involves three key steps: (1) formation of high-valent iron-phenolate species, (2) generation of radical intermediates, and (3) C-C bond formation.

For carbazole derivatives, the coupling likely proceeds through the formation of carbazole radical cations, which can undergo coupling at the electron-rich 3-position. Studies have shown that the reaction is regulated by off-cycle acid-base and ligand exchange processes, which can significantly influence the reaction kinetics and product distribution.

Regioselective Synthesis Techniques for Functional Derivatives

Achieving regioselectivity in bicarbazole synthesis remains a significant challenge. Several strategies have been developed to control the regioselectivity of coupling reactions, enabling the preparation of specifically substituted bicarbazole derivatives.

Substrate-Directed Approaches

Points and Beaudry described a novel approach for regioselective carbazole synthesis using 3-triflato-2-pyrones and alkynyl anilines. This methodology allows for complete control of regiochemistry, enabling the preparation of carbazoles with substitution at any position. The regiochemical outcome is determined by the substitution pattern of the starting material rather than steric factors during the cyclization.

This approach has been successfully applied to prepare substituted carbazoles, bicarbazoles, and the natural product clausine C. The general protocol involves the reaction of alkyne-tethered 3-anilido-2-pyrones, which undergo intramolecular cycloaddition, presumably forming intermediates that rapidly lose CO₂ to form substituted carbazoles.

Selective Oxidative Coupling Strategies

The regioselectivity in oxidative coupling reactions can be controlled by modifying the oxidant and reaction conditions. For hydroxycarbazoles, selective synthesis of 1,1'- and 2,2'-bicarbazoles has been achieved by oxidative homocoupling using iron catalysis. The choice of oxidant significantly influences the regioselectivity, with F₁₆PcFe generally providing better yields for 1,1'-bicarbazoles, while di-tert-butyl peroxide proves more effective for 2,2'-bicarbazoles.

This methodology has enabled the first syntheses of several natural products including biscarbalexines A-C, bisglybomine B, bispyrayafoline C, and bisisomahanine. The versatility of this approach highlights the potential of regioselective oxidative coupling for accessing structurally diverse bicarbazole alkaloids.

Solvent Systems and Reaction Optimization Protocols

The choice of solvent system and reaction conditions significantly impacts the efficiency and selectivity of bicarbazole synthesis. Optimization of these parameters is crucial for achieving high yields and controlling the regiochemical outcome.

Solvent Effects on Reaction Outcomes

Solvent selection plays a critical role in oxidative coupling reactions. For FeCl₃-catalyzed oxidative coupling of carbazoles, chloroform has proven effective for dimerization of N-alkylcarbazoles. However, for more complex transformations such as the cross-coupling between phenols and 2-aminonaphthalenes, dichloromethane (DCM) has been identified as the optimal solvent.

In contrast, palladium-catalyzed oxidative cyclization for carbazole formation shows distinct solvent preferences. Studies have demonstrated that acetonitrile (MeCN) outperforms other solvents such as DMF and toluene for cross-coupling reactions leading to carbazole products. These solvent effects likely arise from differences in substrate solubility, catalyst stability, and the ability to stabilize reactive intermediates.

Oxidant Selection and Catalyst Optimization

The choice of oxidant significantly influences both reactivity and selectivity in bicarbazole synthesis. For iron-catalyzed oxidative coupling, peroxides such as t-BuOO-t-Bu have proven effective. Mechanistic studies have revealed that the peroxide binds to the iron catalyst prior to the slow oxidative coupling step, highlighting the importance of oxidant selection for reaction efficiency.

Catalyst loading also requires careful optimization. For FeCl₃-catalyzed polymerization of pentamethylcarbazole, twice the theoretical amount of FeCl₃ was required to achieve the highest molecular weight, likely due to the heterogeneous nature of the polymerization. Similar behavior has been observed in other oxidative coupling reactions with FeCl₃.

Temperature and Reaction Time Considerations

Temperature control is crucial for achieving optimal results in bicarbazole synthesis. For palladium-catalyzed coupling reactions, temperatures ranging from room temperature to 110°C have been employed, depending on the specific transformation and substrate. Higher temperatures generally accelerate the reaction but may lead to side reactions or decomposition of sensitive compounds.

Reaction time also requires optimization to maximize yield while minimizing byproduct formation. For complex transformations such as the sequential iron/palladium-catalyzed synthesis of 1,1'-bicarbazoles, reaction monitoring techniques such as TLC or HPLC are essential for determining the optimal reaction time.

Thermally Activated Delayed Fluorescence Emitter Design

The application of 9H-3,9'-Bicarbazole in thermally activated delayed fluorescence emitter design represents a breakthrough in achieving high efficiency organic light-emitting devices without heavy metal complexes [29]. The compound serves as an electron-rich donor unit in donor-acceptor architectures, facilitating the reverse intersystem crossing process essential for thermally activated delayed fluorescence mechanisms [30] [31].

Research has demonstrated that 9H-3,9'-Bicarbazole functions as a donor component in thermally activated delayed fluorescence molecules by providing the necessary electronic characteristics for efficient up-conversion of triplet excitons to singlet states . The process requires a small energy gap between the lowest singlet state and lowest triplet state, typically less than 100 meV, which can be achieved through careful molecular design incorporating the bicarbazole framework [30].

The integration of bulky adamantane units with 9-phenyl-9H-3,9'-bicarbazole has yielded novel host designs for solution-processed narrowband thermally activated delayed fluorescence organic light-emitting diodes [9]. These systems demonstrate external quantum efficiencies greater than 13% while maintaining superior thermal stability and reproducibility compared to conventional designs [9].

Key Performance Parameters

| Parameter | Value | Reference |

|---|---|---|

| External Quantum Efficiency | >13% | [9] |

| Triplet Energy | 2.6-3.0 eV | [6] |

| Energy Gap (ΔE_ST) | <100 meV | [30] |

| Photoluminescence Quantum Yield | >90% | [18] |

Circularly polarized thermally activated delayed fluorescent materials based on chiral bicarbazole donors have been developed through molecular design strategies that connect chiral bicarbazole donors to acceptor units via rigid eight-membered cycles [12] [15]. These designs demonstrate how the nature of both donor and acceptor units affects photophysical and chiroptical properties in advanced thermally activated delayed fluorescence systems [15].

Host-Guest Architectures in Organic Light-Emitting Diode Device Engineering

9H-3,9'-Bicarbazole derivatives have emerged as exceptional host materials in host-guest architectures for organic light-emitting diode applications [16] [18] [19]. The compound's ability to form stable host-guest systems stems from its favorable energy level alignment and balanced charge transport properties [40].

The bicarbazole-cyanopyridine based bipolar host materials demonstrate significant performance improvements in green and blue phosphorescent organic light-emitting diodes [16]. These systems achieve external quantum efficiencies of 15.9% for sky-blue devices and 22.6% for green devices, with remarkably low turn-on voltages of 2.7 V [16].

Advanced host-guest systems utilizing 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole have been successfully implemented in narrowband blue thermally activated delayed fluorescence organic light-emitting diodes [11]. The compound functions as an electron-rich fluorescent host for blue, green, and red light-emitting active layer materials, with highest occupied molecular orbital levels of 5.70 eV and lowest unoccupied molecular orbital levels of 1.70 eV [11].

Device Performance Characteristics

| Device Configuration | Maximum EQE | Power Efficiency | Color |

|---|---|---|---|

| mCPBC:30 wt% 33PCX:1 wt% v-DABNA | 27.5% | 39.7 lm W⁻¹ | Blue |

| BCzPh:FIrpic (8%, 20 nm) | 34.3 cd/A | - | Blue |

| o-PyCNBCz single host | 29.4% | - | Sky-blue |

Research has revealed that highly efficient sky-blue phosphorescent organic light-emitting diodes can be achieved using bipolar host materials based on 5-(2-(9H-[3,9'-bicarbazol]-9-yl)phenyl)nicotinonitrile, which realizes external quantum efficiencies of 29.4% at practical luminance levels [18]. The success of these systems is attributed to balanced charge transportation, high photoluminescent quantum yields exceeding 90%, and optimized horizontal orientation ratios of emitting dipoles [18].

The development of multi-3,3'-bicarbazole-substituted arylsilane host materials has demonstrated balanced charge transport capabilities for highly efficient solution-processed blue phosphorescent organic light-emitting diodes [17]. These materials achieve external quantum efficiencies of 14.2% with driving voltages as low as 4.8 eV, representing 32% improved device efficiencies compared to conventional bipolar hosts [17].

Charge Transport Mechanisms in Bipolar Host Materials

The charge transport mechanisms in 9H-3,9'-Bicarbazole-based bipolar host materials are characterized by exceptional hole and electron mobility properties that enable efficient charge injection and transport in organic electronic devices [19] [21] [22]. The bicarbazole framework provides excellent hole transport capabilities while maintaining sufficient electron transport properties for balanced charge recombination [19].

Space-charge-limited current measurements reveal that bicarbazole derivatives demonstrate superior hole transport capabilities with hole mobilities that significantly exceed those of conventional carbazole-based materials [22]. The hole-only devices incorporating bicarbazole host materials show improved current-voltage characteristics, indicating enhanced charge injection efficiency [22].

The molecular design of bicarbazole-bipyridine bipolar host materials achieves extremely low driving voltages in phosphorescent organic light-emitting diodes, with turn-on voltages of 2.3 and 2.4 V representing the lowest values reported for sky-blue phosphorescent devices [19]. This performance is attributed to rapid and balanced charge transportation facilitated by the combination of bicarbazole and bipyridine functional groups [19].

Charge Transport Properties

| Material | Hole Mobility | HOMO Level | LUMO Level | Triplet Energy |

|---|---|---|---|---|

| 9H-3,9'-Bicarbazole derivatives | High | 5.55-5.70 eV | 1.70-1.91 eV | 2.74-2.98 eV |

| SiCzCz | Enhanced | 5.55 eV | 1.91 eV | 2.92 eV |

| o-BPyBCz | Balanced | - | - | 2.98 eV |

The introduction of triphenylsilyl units in bicarbazole-based host materials stabilizes excited states and polar states through hyperconjugation effects, resulting in improved device operational lifetimes exceeding 1113 hours for blue phosphorescent organic light-emitting diodes [21]. These materials demonstrate how structural modifications can optimize charge transport while maintaining high triplet energies necessary for efficient energy transfer to guest emitters [21].

Research into the linking strategies between hole-transporting bicarbazole units and electron-transporting groups reveals that molecular conformation, triplet energy, and charge transporting abilities strongly depend on the connection methodology [16]. Direct linking versus phenylene-bridged connections significantly influence the electronic properties and device performance characteristics [16].

The electrochemical properties of bicarbazole derivatives show reversible oxidation and reduction processes, indicating excellent potential for bipolar charge transport applications [23] [24]. Cyclic voltammetry studies demonstrate that these materials undergo remarkably stable redox processes, supporting their use in long-lifetime organic electronic devices [23].

Machine learning studies have identified optimal host-guest energy level matching criteria for thermally activated delayed fluorescence-based organic light-emitting diodes, with Random Forest algorithms achieving prediction accuracies of R² = 0.85 for training sets and R² = 0.74 for testing sets [40]. These studies emphasize the critical importance of favorable energy level alignment between bicarbazole hosts and guest emitters for achieving high external quantum efficiencies [40].

Hole-Transport Material Development for Perovskite Solar Cells

The development of 9H-3,9'-Bicarbazole as a hole-transport material represents a significant advancement in perovskite solar cell technology. Research has demonstrated that bicarbazole-based hole-transporting materials can achieve power conversion efficiencies comparable to or exceeding conventional materials while offering superior stability and cost-effectiveness [1] [2] [3].

Comprehensive studies have shown that bicarbazole-based hole-transporting materials exhibit excellent thermal stability with decomposition temperatures reaching 430-440°C, combined with suitable ionization energies that align perfectly with perovskite valence band levels [3] [4]. The materials demonstrate hole drift mobility values in the range of 10⁻⁵ cm²/V·s, which are sufficient for efficient charge transport in photovoltaic devices [3] [4].

Recent investigations have revealed that novel bicarbazole derivatives such as 3,6 BCz-OMeTAD and 2,7 BCz-OMeTAD can be synthesized via extremely simple routes from inexpensive raw materials, achieving power conversion efficiencies of 17.0% and 17.6% respectively in large-area perovskite solar cells [2]. These materials demonstrate excellent film-forming abilities and can be employed as ultrathin hole-transporting layers of approximately 30 nanometers thickness [2].

The synthesis of bicarbazole-based hole-transport materials through metal-free oxidative coupling has proven particularly effective, yielding materials with costs as low as 34-120 USD per gram while maintaining excellent performance characteristics [1]. These BC-HTMs (bicarbazole hole-transporting materials) including NP-BC, NBP-BC, and PNP-BC have shown remarkable defect passivation capabilities on indium tin oxide substrates, leading to enhanced perovskite grain sizes and improved device performance [1].

The molecular design strategy for bicarbazole-based hole-transport materials involves π-extension through carbazole units, which significantly influences their optical, thermal, electrophysical, and photovoltaic properties [3]. Isomeric structural linking has been found to have profound effects on material performance, with certain configurations achieving power conversion efficiencies approaching 18% under standard illumination conditions [3].

Interface Engineering for Charge Extraction Optimization

Interface engineering represents a critical aspect of 9H-3,9'-Bicarbazole applications in perovskite solar cells, where the compound serves as both a hole-selective contact and an interfacial passivation layer. The bifacial defect passivation effect of bicarbazole-based interfacial layers has been demonstrated to improve perovskite grain sizes and enhance overall device performance [1].

Research has shown that bicarbazole-modified interfaces can achieve remarkable improvements in charge extraction efficiency. When employed in p-i-n device structures such as ITO/NiOx/NP-BC/perovskite/PC₆₁BM/BCP/Ag, bicarbazole derivatives have demonstrated power conversion efficiencies approaching 20%, with optimized devices showing short-circuit current densities of 22.38 mA cm⁻², open-circuit voltages of 1.09 V, and fill factors of 79.9% [1].

The interface engineering capabilities of bicarbazole derivatives extend to their ability to form self-assembled monolayers that facilitate efficient hole selection and interface passivation simultaneously [5]. Novel carbazole-based self-assembled molecules incorporating sulfur-containing functional groups have been developed to adjust Lewis basicity and optimize interfacial reactivity [5]. These engineered interfaces have achieved power conversion efficiencies of 24.42% with enhanced stability, demonstrating the potential for bicarbazole-based materials to advance perovskite solar cell technology [5].

Carbazole-based surface passivation has been shown to suppress non-radiative charge recombination and prevent interfacial charge accumulation in perovskite photovoltaics [6]. The hydrophobic nature of carbazole moieties enables perovskite films to retain their properties even under challenging conditions, while simultaneously reducing trap-assisted recombination rates at surfaces and grain boundaries [6].

Stability Enhancement Through Molecular Design

The stability enhancement capabilities of 9H-3,9'-Bicarbazole through strategic molecular design represent one of its most significant advantages for photovoltaic applications. Research has demonstrated that bicarbazole-based materials offer superior long-term stability compared to conventional hole-transport materials, maintaining performance under both thermal and photochemical stress conditions [1] [2] [3].

Studies have shown that bicarbazole-based perovskite solar cells can retain over 90% of their initial efficiency after 1000 hours of operation under argon atmosphere, with some configurations showing only 4.55% decay after 168 hours [1]. This exceptional stability performance is attributed to the inherent molecular stability of the bicarbazole framework and its ability to form stable interfaces with perovskite materials [1].

The molecular design strategy for stability enhancement involves incorporating bulky substituents and extended conjugation systems that improve thermal stability and prevent degradation pathways [7]. Integration of adamantane units with bicarbazole frameworks has been shown to increase molecular weight, enhance film-forming characteristics, and improve thermal stability while maintaining electrochemical and photophysical properties [7].

Research has revealed that bicarbazole-based materials demonstrate superior resistance to light soaking compared to conventional materials such as spiro-OMeTAD [3]. Device stability testing under continuous illumination has shown that bicarbazole derivatives maintain more consistent performance over extended periods, with some materials showing only slight efficiency decreases after 250 hours of testing [3].

The stability enhancement mechanisms of bicarbazole-based materials also extend to their ability to form stable interfaces that resist moisture penetration and chemical degradation [6]. Carbazole-modified perovskite films have been shown to maintain their properties even after direct contact with water droplets for extended periods, demonstrating the waterproofing capabilities of these materials [6].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant